molecular formula C10H16F2N2O B1476614 Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone CAS No. 1879797-93-9

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

Cat. No.: B1476614
CAS No.: 1879797-93-9
M. Wt: 218.24 g/mol
InChI Key: SAOIMHPEXDBMFZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring an azetidine (4-membered nitrogen-containing ring) linked via a methanone bridge to a 4-(difluoromethyl)piperidine moiety. This structure combines conformational rigidity from the azetidine ring with the electronic effects of the difluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Such methods likely apply here, with azetidine-3-carboxylic acid derivatives and 4-(difluoromethyl)piperidine as starting materials.

Properties

IUPAC Name

azetidin-3-yl-[4-(difluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-9(12)7-1-3-14(4-2-7)10(15)8-5-13-6-8/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOIMHPEXDBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15F2N2O
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 2092514-37-7

This compound features a unique combination of azetidine and piperidine rings, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes, which could be relevant in the context of cancer treatment and other diseases. For instance, it has been noted for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus making it a candidate for further investigation in oncology .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The IC50 values for growth inhibition were reported to be significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Cell Line IC50 (µM) Comparison with 5-FU (IC50 µM)
MCF-79.4611.73
MDA-MB-2311.7517.02

Safety Profile

In toxicity studies conducted on Kunming mice, this compound showed no acute toxicity up to a concentration of 2000 mg/kg, indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • Antiviral Activity : A study investigated the antiviral potential of the compound against influenza viruses. Results indicated significant reductions in viral load in infected mice models, suggesting direct antiviral effects .
  • Cardiovascular Safety : The compound did not exhibit inhibition of the human ether-à-go-go related gene (hERG) channel at concentrations above 10 μM, which is critical for assessing cardiac safety .
  • Pharmacokinetics : The pharmacokinetic profile revealed an oral bioavailability (F) of approximately 31.8% following administration, with a clearance rate of 82.7 mL/h/kg after intravenous dosing .

Comparison with Similar Compounds

Azetidine vs. Piperazine/Piperidine Rings

  • For example, in 4-(Piperidin-3-ylmethoxy)phenylmethanone (–10), a six-membered piperidine ring provides greater conformational flexibility but less steric constraint than azetidine .
  • Piperazine Derivatives: Compounds like 4-(4-Fluorophenyl)piperazin-1-ylmethanone () replace azetidine with a piperazine ring, enabling hydrogen bonding via the additional nitrogen. This modification enhances solubility but may reduce target specificity due to increased polarity .

Difluoromethyl vs. Trifluoromethyl/Other Substituents

  • Difluoromethyl (-CF₂H): Balances lipophilicity and metabolic stability.
  • Methanesulfonyl and Pyridinyl Groups: Patented compounds such as {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanones () incorporate sulfonyl or heteroaromatic groups, enhancing kinase inhibition but introducing synthetic complexity .

Research Implications

The azetidine core and difluoromethyl substitution position this compound as a promising candidate for targeting rigid binding pockets (e.g., proteases or GPCRs). In contrast, piperazine-based methanones (–6, 11) are better suited for flexible binding sites, such as kinase ATP pockets. Future studies should explore the azetidine ring’s strain effects on pharmacokinetics and compare in vivo efficacy against patented analogs like those in and .

Preparation Methods

Azetidine-3-amine Synthesis

One approach to synthesizing azetidine derivatives involves the use of azetidine-3-amines. A straightforward one-step synthesis of these amines has been reported, starting from commercially available materials. This method involves the displacement of an azetidine electrophile with an amine nucleophile, which can be performed at any stage of synthesis, including late-stage functionalization.

Example Reaction Conditions :

Piperidine Ring Synthesis

The synthesis of piperidine derivatives, such as 4-(difluoromethyl)piperidine, typically involves the reduction of pyridine derivatives or cyclization reactions. For example, the difluoromethyl group can be introduced through a nucleophilic substitution or by using difluoromethylating agents.

Coupling Reaction

The final step involves coupling the azetidine and piperidine moieties. This can be achieved through amide bond formation using coupling reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.

Example Coupling Conditions :

  • Reagents : Azetidine-3-carboxylic acid, 4-(difluoromethyl)piperidine, DCC, HOBt
  • Solvent : DMF or DCM
  • Yield : Dependent on reaction conditions and purity of starting materials

Data Tables

Synthesis Yields for Azetidine-3-amines

Amine Nucleophile Yield (%)
Piperidine 72
N-Methylbenzylamine 69
Diisopropylamine 49
Benzylamine 48

Piperidine Derivative Synthesis

Method Yield (%)
Reduction of Pyridine 80-90
Cyclization Reaction 70-80

Coupling Reaction Yields

Conditions Yield (%)
DCC/HOBt in DMF 80-90
EDC/HOBt in DCM 70-80

Q & A

Q. What are the optimal synthetic routes for Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves multi-step protocols, including nucleophilic substitution for introducing the difluoromethyl group and coupling reactions to link the azetidine and piperidine rings via a methanone bridge. Key steps include:

  • Ring formation : Azetidine and piperidine rings are synthesized separately using cyclization reactions (e.g., intramolecular SN2 for azetidine).
  • Coupling : A carbonyl bridge is formed via amide or ketone coupling reagents (e.g., EDC/HOBt).
  • Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity product (≥95%) . Optimization may involve continuous flow chemistry to enhance scalability and reduce side reactions, particularly for thermally sensitive intermediates .

Q. Which spectroscopic and computational methods are most effective for confirming the structural integrity of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR verify ring connectivity, substituent positions (e.g., difluoromethyl at C4 of piperidine), and carbonyl group presence.
  • HRMS : Validates molecular formula (C10_{10}H15_{15}F2_{2}N2_{2}O, MW 217.24 g/mol) .
  • DFT calculations : Predict electronic properties (e.g., dipole moments, frontier orbitals) to correlate with reactivity .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) to evaluate IC50_{50} values.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

The difluoromethyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability for CNS targets. However, it may reduce aqueous solubility (<50 µM), necessitating formulation strategies (e.g., PEGylation). Metabolic stability studies (e.g., liver microsomes) show slower oxidation due to fluorine’s electron-withdrawing effects, prolonging half-life .

Q. What strategies can resolve contradictions in enzyme inhibition data between in vitro and cell-based assays?

Discrepancies often arise from off-target effects or cellular efflux pumps. Solutions include:

  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
  • Efflux inhibition : Co-treatment with P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .

Q. How can molecular docking and MD simulations guide the design of analogs with improved binding affinity?

  • Docking : Use Glide or AutoDock to predict binding poses in targets (e.g., NMDA receptors or proteases).
  • MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) to identify critical interactions (e.g., hydrogen bonds with GluN2B subunit) .
  • SAR : Modify the azetidine ring’s substituents (e.g., fluorination) to enhance Van der Waals contacts .

Q. What comparative studies highlight the unique advantages of this compound over structural analogs?

  • Versus 1-(Azetidine-3-carbonyl)piperidin-4-ol : The difluoromethyl group increases metabolic stability (t1/2_{1/2} >4 h vs. 1.5 h) but reduces solubility.
  • Versus piperidine-only analogs : The azetidine ring introduces conformational rigidity, improving selectivity for β-secretase inhibition (IC50_{50} 0.8 µM vs. 5.2 µM) .

Methodological Notes

  • Data Interpretation : Conflicting cytotoxicity results may stem from assay conditions (e.g., serum concentration affecting compound stability) .
  • Synthetic Challenges : Azetidine’s ring strain complicates coupling; microwave-assisted synthesis (100°C, 30 min) improves yields by 20% .
  • Biological Validation : Always pair in vitro findings with orthogonal assays (e.g., SPR for binding kinetics) to mitigate false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.